molecular formula C6H9BrO2 B2628438 Methyl 2-bromo-1-methylcyclopropane-1-carboxylate CAS No. 104725-21-5

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate

Cat. No.: B2628438
CAS No.: 104725-21-5
M. Wt: 193.04
InChI Key: IQHRBUGQFSFNHZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate (CAS: 104725-21-5) is a brominated cyclopropane derivative with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol . Its structure features a strained cyclopropane ring substituted with a methyl group, a bromine atom, and a methyl ester moiety. This compound is marketed as a versatile scaffold for organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science . Its InChIKey (IQHRBUGQFSFNHZ-UHFFFAOYSA-N) and monoisotopic mass (191.97859 Da) confirm its unique stereoelectronic profile .

Properties

IUPAC Name

methyl 2-bromo-1-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-6(3-4(6)7)5(8)9-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHRBUGQFSFNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104725-21-5
Record name methyl 2-bromo-1-methylcyclopropane-1-carboxylate
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Preparation Methods

The synthesis of Methyl 2-bromo-1-methylcyclopropane-1-carboxylate typically involves the bromination of methyl 1-methylcyclopropane-1-carboxylate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents can convert the compound into carboxylic acids or other oxidized products.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity patterns allow it to participate in nucleophilic substitution reactions, making it useful for constructing various chemical frameworks.

Synthetic Pathways
The compound can be synthesized through multiple methods, often involving bromination reactions with cyclopropane derivatives. The presence of the bromine atom enhances its electrophilicity, facilitating further transformations into more complex structures.

Pharmaceutical Development

Medicinal Chemistry Applications
In medicinal chemistry, this compound is utilized in the development of pharmaceuticals due to its ability to modify biological activity through structural variations. It has been involved in synthesizing potential drug candidates that target various diseases, including cancer and infectious diseases .

Case Study: Synthesis of Antitumor Agents
A notable application includes its use in synthesizing novel antitumor agents. The compound's ability to undergo stereoselective reactions has been exploited to create chiral centers essential for enhancing the efficacy of therapeutic agents .

Agricultural Chemistry

Insecticides and Pesticides
this compound has been investigated for its role in developing insecticides. Its structural features allow it to mimic natural insect pheromones, which can disrupt pest behavior and improve crop protection strategies .

Example: Pyrethroid Synthesis
In the synthesis of pyrethroid insecticides, this compound acts as a key building block. Research indicates that modifications to the cyclopropane structure can lead to improved insecticidal properties while minimizing toxicity to non-target organisms .

Material Science

Applications in Nanotechnology
The compound has potential applications in the field of nanotechnology, particularly in creating mesoporous materials and nanoclays that can be used for drug delivery systems or as catalysts . The ability to functionalize surfaces with cyclopropane derivatives enhances material properties for specific applications.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for complex molecule synthesisSynthesis pathways involving nucleophilic substitution
Pharmaceutical DevelopmentDevelopment of drug candidates targeting cancer and infectious diseasesNovel antitumor agents synthesis
Agricultural ChemistryDevelopment of insecticides and pesticidesPyrethroid synthesis
Material ScienceCreation of mesoporous materials and nanoclaysNanotechnology applications

Mechanism of Action

The mechanism of action of Methyl 2-bromo-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with the target molecules . The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate C₆H₉BrO₂ 193.04 Cyclopropane with methyl, bromine, ester High ring strain, versatile reactivity
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate C₁₁H₁₁BrO₂ 255.11 Cyclopropane with 2-bromophenyl, ester Aromatic ring enhances π-π interactions; higher molecular weight
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate C₆H₇BrN₂O₂ 219.04 Pyrazole ring with bromine, ester Nitrogen heterocycle increases polarity; potential for coordination chemistry
Methyl 1-(3-methyl-4-boronate-phenyl)cyclopropane-1-carboxylate C₁₈H₂₅BO₄ 316.20 Cyclopropane with boronate ester, methyl Boron enables cross-coupling reactions (e.g., Suzuki-Miyaura)
2.4 Patent and Literature Landscape

By contrast, analogs like sandaracopimaric acid methyl ester () are well-documented in natural product chemistry, reflecting their historical isolation from plant resins .

Biological Activity

Methyl 2-bromo-1-methylcyclopropane-1-carboxylate (C6H9BrO2) is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of 193.04 g/mol and features a cyclopropane ring, which is known for its strain and reactivity. The presence of the bromine atom significantly influences its chemical behavior, making it a useful intermediate in various synthetic applications.

PropertyValue
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
SMILESCC1(CC1Br)C(=O)OC
InChI KeyIQHRBUGQFSFNHZ-UHFFFAOYSA-N

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The bromine atom can facilitate covalent bonding with nucleophiles, which may lead to inhibition or activation of specific enzymes or receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes by forming stable complexes, thus altering metabolic pathways.
  • Receptor Interaction: It can interact with cellular receptors, potentially influencing signal transduction pathways.

In Vitro Studies

Recent studies have focused on the compound's potential as an insecticide. For instance, research on similar cyclopropane derivatives has shown that modifications can lead to significant differences in biological activity. The stereochemistry of such compounds often plays a crucial role in their effectiveness as bioactive agents .

Case Studies

  • Insecticidal Activity: A study demonstrated that certain derivatives of cyclopropane compounds exhibited insecticidal properties against common agricultural pests. This compound was included in a broader investigation into structure-activity relationships (SAR), highlighting the importance of the bromine substituent in enhancing potency .
  • Medicinal Chemistry Applications: Research has identified potential therapeutic applications for compounds with similar structures, particularly in targeting specific enzymes related to disease processes. For example, the compound's ability to undergo substitution reactions makes it a candidate for further modifications aimed at improving efficacy against specific targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Methyl 1-methylcyclopropane-1-carboxylateLacks bromineLower reactivity
2-Bromo-1-methylcyclopropane-1-carboxylic acidContains carboxylic acid groupDifferent reactivity

The presence of the bromine atom in this compound enhances its reactivity compared to its non-brominated analogs, making it a more versatile compound in synthetic chemistry.

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